Cas no 106220-89-7 (Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside)

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include selective benzyl and methyl protections, which enhance stability and reactivity in glycosylation reactions. The α-configuration at the anomeric center ensures predictable stereochemical outcomes, while the benzyl group at the 6-position allows for further selective deprotection or functionalization. This compound serves as a versatile intermediate in the synthesis of complex oligosaccharides, glycopeptides, and other bioactive molecules. Its well-defined structure and reliable reactivity make it valuable for research in glycoscience, medicinal chemistry, and materials science.
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside structure
106220-89-7 structure
商品名:Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
CAS番号:106220-89-7
MF:C16H24O6
メガワット:312.35800
CID:127031
PubChem ID:14374475

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 化学的及び物理的性質

名前と識別子

    • a-D-Glucopyranoside, methyl2,3-di-O-methyl-6-O-(phenylmethyl)-
    • METHYL 6-O-BENZYL-2,3-DI-O-METHYL-A-D-GLUCOPYRANOSIDE
    • Methyl2,3-di-O-methyl-6-O-(phenylmethyl)-a-D-glucopyranoside
    • Methyl 2,3-di-O-methyl-6-O-(phenylmethyl)-alpha-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol
    • W-200750
    • 106220-89-7
    • Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
    • インチ: 1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1
    • InChIKey: APZUEGZIJXFXRZ-LJIZCISZSA-N
    • ほほえんだ: CO[C@@H]1[C@H](OC)[C@@H](OC)[C@H](O)[C@@H](COCC2=CC=CC=C2)O1

計算された属性

  • せいみつぶんしりょう: 312.15700
  • どういたいしつりょう: 312.15728848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 溶出度(78 g/l)(25ºC)、
  • PSA: 66.38000
  • LogP: 0.96540

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside セキュリティ情報

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MM07453-250 g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
250g
$2,425.50 2023-01-03
Biosynth
MM07453-25 g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
25g
$424.46 2023-01-03
TRC
M207925-5g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
5g
$ 195.00 2022-06-04
Biosynth
MM07453-100 g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
100g
$1,212.75 2023-01-03
Biosynth
MM07453-50 g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
50g
$727.65 2023-01-03
TRC
M207925-2.5g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
2.5g
$ 120.00 2022-06-04
Biosynth
MM07453-500 g
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
106220-89-7
500g
$4,244.63 2023-01-03

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 関連文献

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranosideに関する追加情報

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS No. 106220-89-7): A Comprehensive Overview

Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside, identified by its CAS number 106220-89-7, is a significant compound in the field of chemical and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its structural complexity and diverse applications in synthetic chemistry, drug development, and biomolecular studies.

The compound is a methylated glucopyranose with benzyl substitutions at the 6-O position, making it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides. Its unique structure contributes to its utility in various biochemical pathways and enzymatic reactions, particularly in the study of glycosylation processes.

In recent years, the importance of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has been highlighted in the development of novel therapeutic agents. Researchers have leveraged its stability and reactivity to create modified sugars that exhibit enhanced bioavailability and reduced immunogenicity. These properties make it an attractive candidate for use in drug formulations aimed at treating metabolic disorders and inflammatory conditions.

One of the most compelling applications of this compound is in the field of carbohydrate-based drug design. The benzyl group at the 6-O position provides a handle for further chemical modifications, allowing scientists to tailor the molecule for specific biological targets. This flexibility has led to the synthesis of novel glycosides with improved pharmacokinetic profiles, making them more effective in clinical settings.

Moreover, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has found utility in the study of enzymatic mechanisms involved in glycoside metabolism. Its use as a substrate or inhibitor in enzymatic assays has provided valuable insights into the function of glycosidases and transferases. These enzymes play crucial roles in various biological processes, including cell signaling, immune responses, and nutrient absorption.

The structural features of this compound also make it a valuable tool in synthetic organic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling the preparation of a wide range of derivatives. These derivatives can be used in further synthetic transformations or as building blocks for more complex molecules.

Recent advancements in computational chemistry have further enhanced the understanding of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside. Molecular modeling studies have provided detailed insights into its interactions with biological targets, helping to predict its efficacy and potential side effects. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of new therapeutics.

The compound's role in glycobiology has also been explored in detail. Glycans are essential components of cell surfaces and play critical roles in various biological processes. By studying derivatives of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside, researchers have been able to gain a deeper understanding of glycan function and develop strategies to modulate these processes.

In conclusion, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS No. 106220-89-7) is a multifaceted compound with significant applications across multiple domains of chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists, biochemists, and drug developers alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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